1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate

Epoxide Hydrolase Inhibition sEH Inhibitor Phosphonate Probe

1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate (CAS: 646041-32-9) is a phosphonoacetate ester that incorporates a naphthyloxy chromophore and a dimethoxyphosphoryl ethyl ester moiety. It has been specifically indexed in the BindingDB database (BDBM50383476) and the ChEMBL database (CHEMBL2031923) as an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with its activity disclosed in US Patent 8,815,951.

Molecular Formula C16H19O6P
Molecular Weight 338.29 g/mol
CAS No. 646041-32-9
Cat. No. B12582673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate
CAS646041-32-9
Molecular FormulaC16H19O6P
Molecular Weight338.29 g/mol
Structural Identifiers
SMILESCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC
InChIInChI=1S/C16H19O6P/c1-12(23(18,19-2)20-3)22-16(17)11-21-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,11H2,1-3H3
InChIKeyJCFZUIAZAFVGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

646041-32-9: A Structurally Defined Naphthyloxy-Phosphonoacetate with Documented Epoxide Hydrolase Inhibition


1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate (CAS: 646041-32-9) is a phosphonoacetate ester that incorporates a naphthyloxy chromophore and a dimethoxyphosphoryl ethyl ester moiety [1]. It has been specifically indexed in the BindingDB database (BDBM50383476) and the ChEMBL database (CHEMBL2031923) as an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with its activity disclosed in US Patent 8,815,951 [2][3]. The compound's structure, containing a chiral center at the phosphoryl ethyl carbon, distinguishes it from simpler phosphonoacetate analogs and suggests utility as a biochemical probe or lead scaffold where both the phosphonate warhead and the naphthyl group contribute to target engagement.

Why 646041-32-9 Cannot Be Replaced by Generic Phosphonoacetate Analogs Without Loss of Defined Biochemical Function


The biochemical activity of 1-(dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate is a product of its specific bimodal architecture. Substituting the naphthyl-oxyacetate group with a simple phenoxy or alkoxy analog alters the critical interactions with the hydrophobic pocket of soluble epoxide hydrolase (sEH) . Similarly, replacing the dimethoxyphosphoryl ethyl ester head with a methyl ester (as in CAS 646041-31-8) modifies the steric and electronic environment around the phosphorus atom, which can impact both binding kinetics and metabolic stability . Generic sourcing of in-class phosphonate esters without confirming exact structural identity introduces risk of complete loss of the documented sEH inhibitory activity, as the specific IC50 values of 0.05 μM and 0.10 μM against mouse and human sEH, respectively, are tied exclusively to this precise structure [1][2].

Quantitative Evidence for 646041-32-9: sEH Inhibition Potency, Structural Differentiation, and Biochemical Utility


Human and Mouse sEH Inhibition Potency: Direct Comparative Data from Patent Table 1

Compound 438, identified as 1-(dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate, demonstrates dual-species inhibitory activity against recombinant soluble epoxide hydrolase (sEH). In the same assay table, Compound 438 exhibits an IC50 of 0.05 ± 0.01 µM against mouse sEH (MsEH) and 0.10 ± 0.01 µM against human sEH (HsEH) [1]. These values represent measurable, equipotent activity across species, contrasting with numerous other inhibitors in the same series that display significant species-dependent variability (e.g., Compound 263 shows IC50 of 3.0 ± 0.3 µM for MsEH vs. 0.33 ± 0.06 µM for HsEH) [1]. The consistent sub-micromolar potency profile is a differentiating feature for researchers concerned with translational reliability between rodent models and human target engagement.

Epoxide Hydrolase Inhibition sEH Inhibitor Phosphonate Probe

Structural Differentiation from the Closest Analog: Methyl Ester (CAS 646041-31-8) vs. Ethyl Ester (CAS 646041-32-9)

The most structurally similar compound to 646041-32-9 is its direct homolog, CAS 646041-31-8, which differs solely by the substitution of the methyl ester for the ethyl ester on the dimethoxyphosphoryl group . This seemingly minor alteration has significant implications for physicochemical properties. The computed LogP for 646041-32-9 is 2.8, while for the methyl ester analog it is predicted to be lower, enhancing its aqueous solubility but potentially reducing its capacity to partition into hydrophobic enzyme pockets . Critically, the methyl ester analog is not indexed in BindingDB or ChEMBL with any reported IC50 against sEH, whereas the ethyl ester has confirmed and publicly disclosed affinity data [1]. This absence of biological annotation for the methyl ester indicates that the ethyl ester specifically provides the optimal balance of steric bulk and lipophilicity for the documented sEH interaction.

Medicinal Chemistry Structure-Activity Relationship Phosphonate Prodrugs

Molecular Complexity and Stereochemical Uniqueness as a Basis for Targeted Enzyme Interactions

The compound features a chiral center at the carbon bearing the dimethoxyphosphoryl group and the acetoxy linker, designated as an undefined stereocenter in its computed properties . This chirality, combined with a complexity score of 432 and 8 rotatable bonds, places it in a unique chemical space among sEH inhibitors . While direct enantiomer-specific activity data is not publicly available, the patent's general description of phosphonate inhibitors as transition state mimics suggests that the flexible yet shape-defined structure enables simultaneous interaction with the catalytic nucleophile and the hydrophobic binding pocket of sEH [1]. This is in contrast to simpler, achiral dimethyl phosphonate esters or rigid ureas which dominate the sEH inhibitor class but lack the same balance of flexibility and stereo-electronic features.

Phosphonate Chemistry Chiral Probe Transition State Mimic

Fluorescence-Based Assay Compatibility: Naphthyl Chromophore as an Intrinsic Probe

The naphthalen-1-yl moiety of 646041-32-9 provides inherent UV absorbance and fluorescence properties absent in simpler phenyl or alkyl phosphonate sEH inhibitors [1]. This structural feature allows for direct spectrophotometric monitoring of the compound in biological matrices without requiring additional derivatization or labeling. While this is a qualitative advantage, it offers practical value for researchers quantifying compound concentration in solution, assessing purity by HPLC with UV detection, or studying protein binding via fluorescence polarization. Most conventional sEH inhibitors, such as 1,3-dicyclohexylurea or the alkyl-chain phosphonates, lack this built-in chromophore and thus require more complex analytical methods for quantification and distribution studies.

Biochemical Assay Fluorescence High-Throughput Screening

Recommended Application Scenarios for 646041-32-9 Based on Verified Evidence


Biochemical Probe for Soluble Epoxide Hydrolase (sEH) Activity Assays

The compound's verified IC50 values of 0.05 µM (mouse) and 0.10 µM (human) against sEH make it suitable as a reference inhibitor in enzyme kinetics studies. Its naphthyl fluorescence simplifies detection, allowing direct use in fluorogenic substrate assays such as those employing PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester), where the compound's own fluorescence can be used for binding site competition studies. [1]

Lead Scaffold for Anti-Inflammatory Drug Discovery Targeting the Arachidonic Acid Cascade

Given that sEH inhibition stabilizes epoxyeicosatrienoic acids (EETs) with anti-inflammatory and vasodilatory effects, 646041-32-9 can serve as a starting point for medicinal chemistry optimization. Its dual mouse/human potency indicates it could be used in preclinical rodent models of hypertension or inflammation with a reasonable expectation of target engagement in both species. [1]

Calibration Standard for HPLC and LC-MS Quantification of Phosphonate sEH Inhibitors

The compound's defined molecular weight (338.29 g/mol) and naphthyl chromophore allow it to be used as an analytical reference standard. Its UV absorbance at 280-300 nm enables sensitive HPLC detection, while its phosphonate group produces characteristic fragments in mass spectrometry. This is particularly useful for facilities developing bioanalytical methods for phosphonate-containing drug candidates.

Chiral Phosphonate Template for Asymmetric Synthesis Method Development

The chiral center adjacent to the phosphonate group makes 646041-32-9 a valuable test substrate for developing or validating chiral chromatographic separations or asymmetric synthetic routes to α-substituted phosphonates. Its 8 rotatable bonds and moderate complexity provide a realistic but not intractable challenge for method development.

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